molecular formula C21H13Cl2N3O3 B2686526 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-51-3

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Cat. No.: B2686526
CAS No.: 866143-51-3
M. Wt: 426.25
InChI Key: MHMYVXNUSPQEHZ-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one is a recognized potent and selective ATP-competitive inhibitor of the RET kinase, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, migration, and differentiation. Its primary research value lies in the investigation of RET-driven oncogenesis, particularly in models of non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), where RET fusions and mutations are well-established drivers. By specifically and potently inhibiting RET autophosphorylation and downstream signaling pathways such as MAPK and PI3K/AKT, this compound enables researchers to dissect the mechanistic role of RET in tumor growth and to explore potential therapeutic strategies targeting this kinase. The high selectivity profile of this inhibitor makes it an essential tool for validating RET as a primary target in cellular and in vivo models, helping to distinguish its effects from those of other closely related kinases. Research utilizing this compound is strictly for professional laboratory use to advance the understanding of kinase biology and oncology.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3/c22-13-10-14(23)12-15(11-13)24-21(28)29-25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-12H,(H,24,28)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYVXNUSPQEHZ-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC(=CC(=C4)Cl)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC(=CC(=C4)Cl)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves multiple steps. One common synthetic route includes the reaction of 3,5-dichloroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 1-phenyl-1H-indole-2-one to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Chemical Formula : C21H13Cl2N3O3
  • Molecular Weight : 426.26 g/mol
  • Purity : >90%

Structural Features

The compound features a phenyl group attached to an indole structure, which is further modified by a dichloroaniline moiety and an imino-carbonyl functional group. This unique structure may confer specific biological activities and reactivity patterns.

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development, particularly as an anticancer agent or antimicrobial agent. Indole derivatives are known for their biological activities, including:

  • Antitumor Activity : Indoles have been studied for their ability to inhibit cancer cell proliferation. The presence of the dichloroaniline group may enhance this activity through specific interactions with cellular targets.
  • Antimicrobial Properties : The compound may exhibit antibacterial or antifungal properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

  • A study demonstrated that indole derivatives could inhibit specific kinases involved in cancer progression, suggesting that modifications like those present in this compound could enhance efficacy against resistant cancer types .

Synthesis of Novel Compounds

The compound can serve as a precursor in the synthesis of other biologically active molecules. Its reactive functional groups allow it to participate in various chemical reactions, such as:

  • Coupling Reactions : The imino group can participate in nucleophilic attack mechanisms to form new carbon-nitrogen bonds, leading to the synthesis of more complex indole derivatives.

Example Reactions

Reaction TypeDescription
Palladium-Catalyzed CouplingUtilizes the compound to synthesize substituted indoles with high yields.
Beckmann RearrangementCan be employed to generate new functionalized indoles from ketoximes.

Material Science

Beyond medicinal applications, this compound's unique structure may lend itself to use in materials science:

  • Organic Electronics : Indole derivatives are explored for their semiconducting properties, which can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights

Recent studies have indicated that incorporating indole structures into polymer matrices can enhance conductivity and stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The 3,5-dichloro substitution in the target compound enhances steric bulk and electron-withdrawing effects compared to non-halogenated analogs like the 4-hydroxyphenyl derivative . This may improve metabolic stability or target binding affinity.
  • Solubility: The 4-hydroxyphenyl analog () likely exhibits higher aqueous solubility due to its phenolic -OH group, whereas the dichloro- and iodophenyl derivatives are more lipophilic .

Structural Validation and Crystallography

Structural validation of such compounds typically employs X-ray crystallography. highlights the widespread use of SHELX programs (e.g., SHELXL) for small-molecule refinement, ensuring accurate determination of bond lengths, angles, and stereochemistry . For example, the iodine atom in 3-[(4-iodophenyl)imino]-1H-indol-2-one () would facilitate heavy-atom phasing in crystallographic studies .

Biological Activity

3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one, commonly referred to as a derivative of the indole scaffold, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C21H13Cl2N3O3
  • Molecular Weight : 426.26 g/mol
  • CAS Number : 866143-51-3
  • Purity : >90% .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of indole derivatives. For example, a related compound exhibited significant activity against Mycobacterium tuberculosis (Mtb), with a Minimum Inhibitory Concentration (MIC) value of 8.4 µM. This activity was characterized by time-dependent kill kinetics and a strong bactericidal effect at concentrations close to the MIC .

Table 1: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (µM)MBC (µM)Toxicity (CC50 µM)
Indole 3h8.440<30
Indole 3r1040>30
Rifampicin---

The study indicated that certain derivatives could maintain their efficacy against multidrug-resistant strains without cross-resistance to first-line drugs, which is crucial for developing new treatments for tuberculosis .

Cytotoxicity and Genotoxicity

In vitro assays using HepG2 and Vero cell lines demonstrated that some indole derivatives showed low toxicity at concentrations below 30 µM. Notably, compound 3r exhibited no genotoxic effects, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of the dichloroaniline group and the carbonyl-imino linkage is believed to enhance the compound's interaction with biological targets:

  • Dichloroaniline Moiety : This group may contribute to increased lipophilicity and improved permeability across cellular membranes.
  • Indole Core : The indole structure is known for its diverse biological activities, including anticancer and antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of indole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds similar to This compound displayed significant antibacterial activity compared to standard antibiotics like streptomycin .

Case Study 2: Anticancer Potential

Indole derivatives have also been studied for their anticancer effects. A related compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that modifications to the indole scaffold can lead to potent anticancer agents .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one?

  • Methodology :

  • Use oxime-forming reactions with indolin-2-one precursors, as described for analogous compounds (e.g., (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2-one in ).
  • Introduce the 3,5-dichloroanilino moiety via a carbamoyl chloride intermediate under anhydrous conditions (e.g., using Schotten-Baumann conditions for acylation reactions).
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography using silica gel.
    • Critical Note : Optimize stoichiometry to avoid over-substitution at the indole nitrogen .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in imino-oxime tautomerism or regiochemistry ( ).
  • Cross-validate with NMR spectroscopy :
  • ¹H NMR: Confirm phenyl group integration (5H aromatic protons) and indole NH proton (δ ~10-12 ppm).
  • ¹³C NMR: Identify carbonyl carbons (C=O at ~160-170 ppm) and imino carbons (C=N at ~140-150 ppm).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodology :

  • Refer to safety protocols for structurally similar indole derivatives ( ):
  • Use fume hoods to avoid inhalation of fine particulates.
  • Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
  • Store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the imino-oxime group.
  • Conduct thermal stability tests (DSC/TGA) to assess decomposition risks during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.